2-Chlorophenyl methyl sulfone
Overview
Description
2-Chlorophenyl methyl sulfone, also known as 1-Chloro-2-(methylsulfonyl)benzene, is an organic compound with the molecular formula C7H7ClO2S. It is a sulfone derivative characterized by the presence of a chlorine atom and a methyl sulfone group attached to a benzene ring. This compound is known for its stability and reactivity, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl methyl sulfone can be synthesized through the oxidation of 2-chlorophenyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or oxone (potassium peroxymonosulfate). The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfide to the sulfone .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the oxidation reaction. The final product is purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: It can be reduced back to the corresponding sulfide under specific conditions.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxone (potassium peroxymonosulfate), and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and other organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and other higher oxidation state compounds.
Reduction: 2-Chlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl methyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 2-Chlorophenyl methyl sulfone involves its interaction with molecular targets through its sulfone and chlorine functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar structure but with the chlorine atom in the para position.
2-Bromophenyl methyl sulfone: Similar structure but with a bromine atom instead of chlorine.
2-Chlorophenyl ethyl sulfone: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
2-Chlorophenyl methyl sulfone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1-chloro-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARIPVZOXXAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-20-5 | |
Record name | 2-Chlorophenyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the conformation of the methylsulfonyl group in 2-Chlorophenyl methyl sulfone?
A1: The research found that the methylsulfonyl group in this compound prefers a specific arrangement relative to the chlorobenzene ring. This preference is observed both when the molecule is packed within a crystal lattice [] and when it's freely moving in solution [].
Q2: How was the conformation of this compound determined in the solid state and in solution?
A2: In the solid state, the conformation was determined using X-ray crystallography, which revealed a single, dominant conformation for the molecule within the crystal []. In solution, dipole moment measurements were employed. By comparing the experimental dipole moment to theoretical calculations for different conformations, the researchers concluded that a single conformation, similar to the one observed in the crystal, was also dominant in solution [].
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